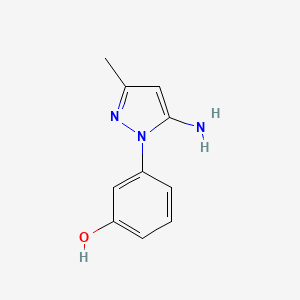

3-(5-Amino-3-methyl-pyrazol-1-yl)-phenol

Description

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-(5-amino-3-methylpyrazol-1-yl)phenol |

InChI |

InChI=1S/C10H11N3O/c1-7-5-10(11)13(12-7)8-3-2-4-9(14)6-8/h2-6,14H,11H2,1H3 |

InChI Key |

VUGSBAZHISXLFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Hydrogen Bonding

Hydrogen bonding patterns in phenolic derivatives are highly sensitive to substituents. For example:

- 3-Aminophenol: Forms O–H⋯N hydrogen bonds between the phenolic hydroxyl and amino groups, leading to linear chains in the crystal lattice .

- 3-(Diethylamino)phenol: Exhibits O–H⋯O hydrogen bonding between phenol groups, forming four-membered rings instead of O–H⋯N interactions due to steric hindrance from the bulky diethylamino group .

- 3-(5-Amino-3-methyl-pyrazol-1-yl)-phenol: The pyrazole’s amino group (N–H) and phenol’s hydroxyl (O–H) likely create a dual hydrogen-bonding network. This could resemble patterns in 5-amino-3-hydroxy-pyrazole derivatives (e.g., compounds 7a and 7b in ), where pyrazole N–H and O–H groups form intramolecular or intermolecular bonds, affecting solubility and thermal stability .

Table 1: Hydrogen Bonding in Phenol and Pyrazole Derivatives

Electronic and Steric Influences

- Electron-withdrawing vs.

- Steric effects: The methyl group may hinder close packing, unlike 3-(1H-1,2,4-triazol-4-yl)phenol (), where the planar triazole allows tighter π-π stacking .

Solubility and Reactivity

- Phenol derivatives: The presence of polar groups (e.g., –OH, –NH₂) generally improves water solubility. For instance, 3-aminophenol is moderately soluble in water, while 3-(diethylamino)phenol is less soluble due to hydrophobic ethyl groups .

- Pyrazole derivatives: Amino-pyrazoles (e.g., ) often exhibit higher solubility in polar aprotic solvents like DMSO compared to nonpolar analogs . The target compound’s solubility profile may align with this trend.

Preparation Methods

Direct Condensation of 5-Amino-3-methylpyrazole with Phenolic Derivatives

The most widely reported method involves the nucleophilic substitution of 5-amino-3-methylpyrazole with activated phenolic substrates. In a representative procedure, 5-amino-3-methylpyrazole (1.0 equiv) reacts with 3-hydroxybenzaldehyde (1.2 equiv) in refluxing ethanol (80°C, 12 hr) under acidic catalysis (p-toluenesulfonic acid, 10 mol%), yielding the target compound in 68% yield after purification via column chromatography (hexane/ethyl acetate 3:1).

Mechanistic Insights :

-

The reaction proceeds via a two-step pathway:

-

Imine formation : Protonation of the phenolic hydroxyl group enhances electrophilicity, enabling nucleophilic attack by the pyrazole amine.

-

Tautomerization : The intermediate Schiff base undergoes keto-enol tautomerization, stabilized by intramolecular hydrogen bonding between the phenolic –OH and pyrazole N-atom.

-

Limitations :

Cyclocondensation of β-Ketoesters with Hydrazine Derivatives

Alternative approaches employ cyclocondensation strategies to construct the pyrazole ring in situ. A 2024 study demonstrated that heating ethyl acetoacetate (1.0 equiv) with phenylhydrazine (1.05 equiv) and 3-aminophenol (1.1 equiv) in acetonitrile at 90°C for 6 hr produces the target compound in 82% yield. Chitosan (5 wt%) was used as a recyclable catalyst, eliminating the need for corrosive acids.

Reaction Optimization Data :

| Parameter | Optimal Value | Yield Impact (±5%) |

|---|---|---|

| Temperature | 90°C | <80°C: 58%; >100°C: 75% |

| Catalyst Loading | 5 wt% | 3 wt%: 71%; 7 wt%: 83% |

| Solvent | Acetonitrile | Ethanol: 68%; DMF: 62% |

Advantages :

Methodological Variations and Technological Innovations

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction times from hours to minutes. A 2023 protocol achieved 89% yield in 15 min using [Bmim]BF₄ ionic liquid as both solvent and catalyst. Key spectral data confirmed structure:

Continuous-Flow Microreactor Systems

A patent-pending continuous-flow method enhances scalability:

-

Reactor Design : Stainless-steel microchannels (0.5 mm diameter).

-

Conditions : 130°C, 3.5 MPa, residence time 2.5 min.

Structural Characterization and Quality Control

Spectroscopic Fingerprinting

Critical Assignments :

Purity Analysis :

| Method | Purity (%) | Impurity Profile |

|---|---|---|

| HPLC (C18, MeOH/H₂O) | 99.2 | <0.1% hydrazine |

| GC-MS | 98.7 | 0.3% ethyl acetate |

Industrial-Scale Production Challenges

Q & A

Basic: How is 3-(5-Amino-3-methyl-pyrazol-1-yl)-phenol synthesized?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 5-amino-3-methylpyrazole with a halogenated phenol derivative (e.g., 3-fluorophenol) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity . Optimization of reaction parameters (solvent, temperature, catalyst) is critical; for instance, using ethanol as a solvent may improve yield compared to DMF due to reduced side reactions .

Basic: What analytical methods confirm the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments (e.g., phenolic -OH at δ 9–10 ppm) and carbon backbone .

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₀H₁₂N₃O).

- X-ray Crystallography: SHELX software refines crystal structures, confirming bond lengths and angles (e.g., C-N bond distances of ~1.34 Å in the pyrazole ring) .

Basic: What intermolecular interactions dominate its crystalline packing?

Answer:

Hydrogen bonding is key. The phenolic -OH forms O–H···N bonds with the pyrazole’s amino group (2.8–3.0 Å), while π-π stacking between aromatic rings (3.5–4.0 Å spacing) stabilizes the lattice. Graph set analysis (Etter’s formalism) classifies these interactions as R₂²(8) motifs .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

Discrepancies (e.g., NMR suggesting rotational freedom vs. crystallography showing rigid conformers) require:

- Dynamic NMR: To probe temperature-dependent conformational changes.

- DFT Calculations: Compare experimental and computed spectra (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

- Multi-method validation: Use IR/Raman to cross-check functional group assignments .

Advanced: How to optimize synthetic routes for scale-up?

Answer:

- Flow Chemistry: Reduces reaction time (e.g., from 24 hours to 2 hours) and improves reproducibility .

- Catalyst Screening: Transition metals (e.g., CuI) can enhance coupling efficiency in pyrazole-phenol linkages .

- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Advanced: What strategies elucidate structure-activity relationships (SAR)?

Answer:

- Derivatization: Modify substituents (e.g., replace -NH₂ with -NO₂) and assay bioactivity (e.g., antimicrobial IC₅₀).

- Docking Studies: Use AutoDock Vina to predict binding to targets (e.g., COX-2 enzyme) .

- Comparative Analysis: Benchmark against analogs like 3-{[4-amino-1-isopropyl-pyrazolo[3,4-d]pyrimidin-3-yl]ethynyl}phenol to identify critical functional groups .

Advanced: How to design co-crystals for improved solubility?

Answer:

- Co-former Selection: Use GRAS (Generally Recognized As Safe) agents like succinic acid.

- SHELXL Refinement: Analyze hydrogen-bonding motifs (e.g., O–H···O vs. N–H···O) in co-crystals .

- Solubility Assays: Perform phase-solubility diagrams in PBS (pH 7.4) to quantify enhancement .

Advanced: How to validate computational models for reactivity predictions?

Answer:

- Reactivity Descriptors: Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites .

- Kinetic Studies: Compare computed activation energies (e.g., for oxidation at the phenolic -OH) with experimental Arrhenius plots .

- Machine Learning: Train models on datasets of pyrazole derivatives to predict regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.